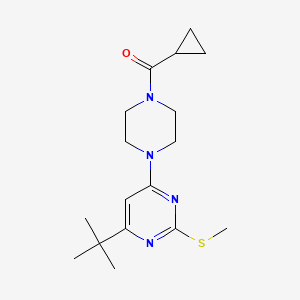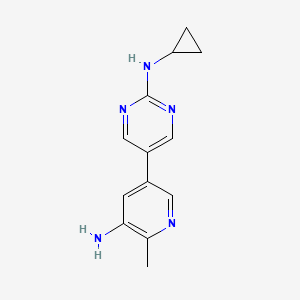![molecular formula C16H16ClN5O2S B6441439 3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione CAS No. 2548982-60-9](/img/structure/B6441439.png)
3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione is a small molecule that has been studied for its potential applications in the field of science and technology. It has been used in a variety of areas such as synthesis, scientific research, and drug development. This molecule has a unique structure and properties that make it an attractive target for further research.
科学研究应用
3-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione has been studied for its potential applications in the field of scientific research. It has been used as a model compound for the study of the effects of chemical structure on the biological activity of drugs. It has also been used to investigate the mechanism of action of certain drugs, as well as to study the effects of drug interactions on the body. Additionally, this molecule has been used to study the effects of drug metabolism on the body.
作用机制
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist of the GPR119 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two major biochemical pathways. The first is the insulin signaling pathway in the pancreas, leading to the release of insulin, which helps regulate blood glucose levels . The second is the incretin signaling pathway in the gastrointestinal tract, promoting the secretion of GLP-1 . GLP-1 is an important hormone that stimulates insulin secretion and inhibits glucagon secretion, thereby helping to lower blood glucose levels.
Pharmacokinetics
In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels were observed .
Result of Action
The result of the compound’s action is a reduction in blood glucose levels. This is achieved through the dual mechanism of stimulating insulin release and promoting GLP-1 secretion . These actions help to regulate blood glucose levels, making this compound a potential new treatment for type 2 diabetes .
实验室实验的优点和局限性
3-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione has several advantages and limitations when used in laboratory experiments. One of the main advantages of this molecule is its low cost and availability. Additionally, it is easy to synthesize and can be used in a variety of experiments. However, one of the main limitations of this molecule is its lack of specificity. It has been shown to interact with a variety of proteins and enzymes, which can make it difficult to accurately measure its effects in laboratory experiments.
未来方向
There are several potential future directions for the research of 3-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione. One potential direction is to further investigate the mechanism of action of this molecule and its effects on the body. Additionally, further research could be conducted to better understand the effects of drug interactions on the body. Furthermore, research could be conducted to investigate the potential therapeutic applications of this molecule. Finally, further research could be conducted to investigate the potential uses of this molecule in drug development.
合成方法
3-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione can be synthesized through a variety of methods. The most common method is a condensation reaction between 5-chloropyrimidine and 1,4-diazepan-1-ylbenzothiazole. This reaction involves the formation of an amide bond between the two reactants and yields the desired product. Other methods of synthesis include microwave-assisted synthesis, solid-state synthesis, and solution-based synthesis.
属性
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c17-12-10-18-16(19-11-12)22-7-3-6-21(8-9-22)15-13-4-1-2-5-14(13)25(23,24)20-15/h1-2,4-5,10-11H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQFMRWQEODYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441373.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441374.png)
![2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6441375.png)
![3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441376.png)

![5-fluoro-2,4-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441390.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6441392.png)
![5-fluoro-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441396.png)
![5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine](/img/structure/B6441410.png)
![6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441431.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441432.png)
![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441435.png)

![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441455.png)